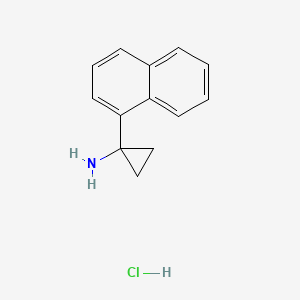
(3,5-Difluoro-4-hydroxyphenyl)boronic acid
Descripción general
Descripción
“(3,5-Difluoro-4-hydroxyphenyl)boronic acid” is a chemical compound with the CAS Number: 1132666-81-9 . It has a molecular weight of 173.91 and is typically stored under an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3,5-difluoro-4-hydroxyphenylboronic acid . The InChI code is 1S/C6H5BF2O3/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2,10-12H .Chemical Reactions Analysis
While specific chemical reactions involving “(3,5-Difluoro-4-hydroxyphenyl)boronic acid” are not detailed in the search results, it’s known that hydroxybenzene boronic acids are involved in Suzuki-Miyaura reactions .Physical And Chemical Properties Analysis
“(3,5-Difluoro-4-hydroxyphenyl)boronic acid” is a solid compound with a molecular weight of 173.91 . It is stored under an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Green Catalyst for Amide Condensation
(3,5-Difluoro-4-hydroxyphenyl)boronic acid, and similar boronic acids, have been used in green chemistry. For instance, a study on 3,5-Bis(perfluorodecyl)phenylboronic acid highlighted its use as a catalyst for direct amide condensation reactions, emphasizing the role of the strong electron-withdrawing effect and the immobility in the fluorous recyclable phase of the perfluorodecyl group (Ishihara et al., 2001).
Fluorescent pH Probes
Boronic acid derivatives, including (3,5-Difluoro-4-hydroxyphenyl)boronic acid, have been synthesized for use as fluorescent pH probes. These compounds, known for their absorption and steady-state fluorescence properties, are useful in various solvent environments and show significant fluorescent enhancement in acidic solutions. This makes them effective as fluorescent pH probes excitable with visible light (Baruah et al., 2005).
Metal-Free Hydroboration of Imines
A study involving tris[3,5-bis(trifluoromethyl)phenyl]borane, a compound related to (3,5-Difluoro-4-hydroxyphenyl)boronic acid, demonstrated its efficacy as a catalyst for the metal-free hydroboration of imines. This process was notable for not requiring the assistance of an additional Lewis base, showcasing the potential of such boronic acids in organic synthesis (Yin et al., 2017).
Carbohydrate Recognition
Boronic acids, including (3,5-Difluoro-4-hydroxyphenyl)boronic acid, have been utilized for carbohydrate recognition. A study demonstrated the effectiveness of ortho-hydroxyalkyl arylboronic acids in complexing model glycopyranosides, particularly under physiologically relevant conditions. This capability is significant for designing sensors and receptors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Fluorescence Quenching in Alcohols
Fluorinated boronic acids, including derivatives similar to (3,5-Difluoro-4-hydroxyphenyl)boronic acid, have been studied for their fluorescence quenching properties in alcohols. These studies are important for understanding the interaction dynamics of such compounds in different solvent environments (Geethanjali et al., 2015).
Boronic Acid Emission Reduction
Efforts to reduce boronic acid emission, which leads to resource loss and water pollution, have led to the development of novel boron-adsorbing materials. These materials, incorporating boronic acids like (3,5-Difluoro-4-hydroxyphenyl)boronic acid, show promise in environmental applications due to their high adsorption performance and recyclability (Zhang et al., 2021).
Fluorescent Chemosensors
Boronic acids, including (3,5-Difluoro-4-hydroxyphenyl)boronic acid, have been instrumental in the development of fluorescent chemosensors. These sensors are used for detecting various biological substances crucial in disease prevention, diagnosis, and treatment (Huang et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
(3,5-difluoro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSDOFHBADFRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680594 | |
| Record name | (3,5-Difluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Difluoro-4-hydroxyphenyl)boronic acid | |
CAS RN |
1132666-81-9 | |
| Record name | (3,5-Difluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Ethyl-6,9-diazaspiro[4.5]decane](/img/structure/B1424981.png)



![2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide](/img/structure/B1424987.png)
![3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde](/img/structure/B1424988.png)
![1H-Pyrrolo[3,2-b]pyridine 4-oxide](/img/structure/B1424989.png)
![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)



